molecular formula C12H19GeIO B14537398 Triethyl(4-iodophenoxy)germane CAS No. 62299-65-4

Triethyl(4-iodophenoxy)germane

Cat. No.: B14537398
CAS No.: 62299-65-4
M. Wt: 378.81 g/mol
InChI Key: QMSHBPZGRIBNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl(4-iodophenoxy)germane is an organogermanium compound with the chemical formula C12H19GeIO. It contains a total of 34 atoms, including 19 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 1 iodine atom .

Preparation Methods

The synthesis of Triethyl(4-iodophenoxy)germane typically involves the reaction of triethylgermanium chloride with 4-iodophenol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial production methods for organogermanium compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Triethyl(4-iodophenoxy)germane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form germanium dioxide derivatives.

    Reduction: Reduction reactions can convert it into different organogermanium hydrides.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Triethyl(4-iodophenoxy)germane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Triethyl(4-iodophenoxy)germane can be compared with other similar organogermanium compounds, such as:

    Triethylgermanium chloride: A precursor in the synthesis of this compound.

    Triethylgermanium hydride: A reduced form of the compound with different reactivity.

    Phenylgermanium compounds: These compounds have similar structures but different substituents on the aromatic ring.

Properties

CAS No.

62299-65-4

Molecular Formula

C12H19GeIO

Molecular Weight

378.81 g/mol

IUPAC Name

triethyl-(4-iodophenoxy)germane

InChI

InChI=1S/C12H19GeIO/c1-4-13(5-2,6-3)15-12-9-7-11(14)8-10-12/h7-10H,4-6H2,1-3H3

InChI Key

QMSHBPZGRIBNIM-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)OC1=CC=C(C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.